Cas no 2751620-99-0 (4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole)

4-(4-Bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole is a heterocyclic compound featuring a bromophenyl and trifluoromethylphenyl-substituted furan-imidazole core. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromophenyl group enhances reactivity for further functionalization, while the trifluoromethyl moiety improves lipophilicity and metabolic stability. The imidazole ring offers potential for hydrogen bonding, increasing binding affinity in biological systems. Its rigid furan-imidazole scaffold may contribute to thermal stability and crystallinity, useful in optoelectronic applications. This compound serves as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or advanced materials, particularly where halogenated and fluorinated motifs are desired.
4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole structure
2751620-99-0 structure
Product name:4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole
CAS No:2751620-99-0
MF:C21H14BrF3N2O
MW:447.247874736786
MDL:MFCD29041036
CID:5224003
PubChem ID:165793555

4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 5-(4-bromophenyl)-4-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furanyl]-
    • 4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole
    • MDL: MFCD29041036
    • Inchi: 1S/C21H14BrF3N2O/c1-12-19(14-4-8-16(22)9-5-14)27-20(26-12)18-11-10-17(28-18)13-2-6-15(7-3-13)21(23,24)25/h2-11H,1H3,(H,26,27)
    • InChI Key: IPBWSZFZEKOROC-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)O2)NC(C2=CC=C(Br)C=C2)=C(C)N=1

4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-208004-0.5g
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
0.5g
$2411.0 2023-09-16
1PlusChem
1P028SVC-50mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
50mg
$1084.00 2023-12-18
1PlusChem
1P028SVC-500mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
500mg
$3042.00 2023-12-18
Aaron
AR028T3O-500mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 95%
500mg
$3341.00 2025-02-17
1PlusChem
1P028SVC-100mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
100mg
$1293.00 2023-12-18
Aaron
AR028T3O-100mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
100mg
$1395.00 2023-12-15
Enamine
EN300-208004-0.1g
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
0.1g
$996.0 2023-09-16
Enamine
EN300-208004-0.05g
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
0.05g
$827.0 2023-09-16
Aaron
AR028T3O-50mg
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
2751620-99-0 90%
50mg
$1163.00 2023-12-15

Additional information on 4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole

4-(4-Bromophenyl)-5-Methyl-2-{5-[4-(Trifluoromethyl)Phenyl]Furan-2-yl}-1H-Imidazole: A Comprehensive Overview

The compound 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole, identified by the CAS number 2751620-99-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes an imidazole ring, a bromophenyl group, a methyl substituent, and a furan moiety with a trifluoromethylphenyl substituent. The combination of these functional groups makes it a versatile compound with unique properties.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and material science. The imidazole ring, a key structural component of this molecule, is known for its aromaticity and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry. The presence of the bromophenyl group adds electronic diversity, while the trifluoromethylphenyl substituent introduces steric and electronic effects that can influence the compound's reactivity and bioavailability. These features make 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole a promising candidate for various applications.

One of the most notable applications of this compound lies in its potential as a building block for more complex molecules. Researchers have demonstrated that such heterocycles can serve as intermediates in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, the furan moiety in this molecule has been shown to enhance the stability and solubility of pharmaceutical agents, which are critical factors in drug design.

In addition to its medicinal applications, this compound has also been explored for its role in material science. The unique electronic properties of the imidazole ring and the trifluoromethylphenyl group make it suitable for use in organic electronics. Recent studies have suggested that derivatives of this compound could be used in the development of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in display technology.

The synthesis of 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the imidazole ring through cyclization reactions and the introduction of substituents via electrophilic aromatic substitution. The use of modern catalytic systems has significantly improved the efficiency and selectivity of these reactions, making large-scale production feasible.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of such compounds. Researchers have investigated the microbial degradation of similar heterocyclic compounds and found that certain microorganisms possess enzymes capable of breaking down complex aromatic structures. These findings are crucial for assessing the environmental impact of compounds like 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole and ensuring their sustainable use.

In conclusion, 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole, with its unique structure and versatile properties, represents a significant advancement in organic chemistry. Its potential applications span across medicine, materials science, and environmental studies, making it a subject of continued research interest. As scientific understanding deepens, this compound is likely to play an increasingly important role in both academic and industrial settings.

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